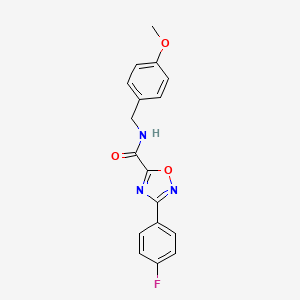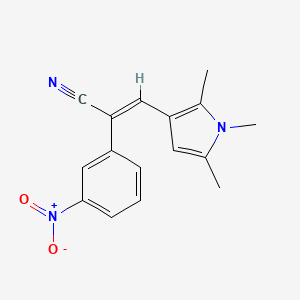
3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide, also known as FMOC, is a chemical compound that belongs to the class of oxadiazoles. It has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of certain enzymes. 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide has also been shown to have anti-tumor properties, possibly by inducing cell death in cancer cells. Additionally, 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide has been found to have antibacterial activity against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions. However, 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide may have limitations in certain experiments due to its potential toxicity and lack of specificity for certain targets.
Future Directions
There are several potential future directions for the study of 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide. One area of interest is the development of 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide analogs with improved specificity and potency for certain targets. Additionally, 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide may have potential applications in the treatment of other diseases, such as viral infections. Further research is needed to fully understand the potential of 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide in these areas.
Synthesis Methods
3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with 4-methoxybenzyl chloride, followed by the reaction with cyanogen azide and finally the reaction with triethylamine and acetic anhydride. This method has been used successfully to produce high-quality 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide with a high yield.
Scientific Research Applications
3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied in scientific research due to its potential applications in various fields. It has been investigated for its anti-inflammatory, anti-tumor, and anti-bacterial properties. 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-23-14-8-2-11(3-9-14)10-19-16(22)17-20-15(21-24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQOOTQKQWZLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-(3-methoxyphenyl)piperidine](/img/structure/B5463271.png)

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-pyridinylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5463276.png)
![(3S)-1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}pyrrolidin-3-ol](/img/structure/B5463277.png)
![4-[(1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-piperidinyl)methyl]benzoic acid](/img/structure/B5463300.png)
![2-dodecylcyclohexanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5463308.png)
![3-{[(4-fluorophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5463316.png)
![4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5463320.png)



![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylacetamide](/img/structure/B5463348.png)
![(2R)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide](/img/structure/B5463360.png)
![4-benzyl-3-ethyl-1-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5463371.png)